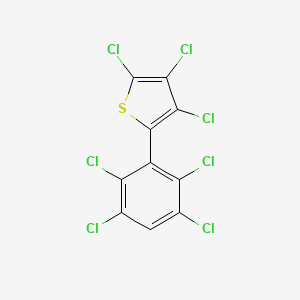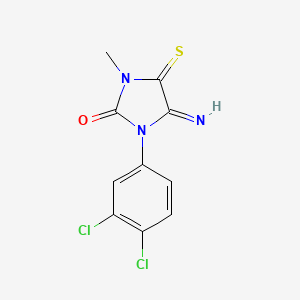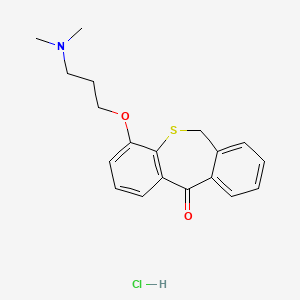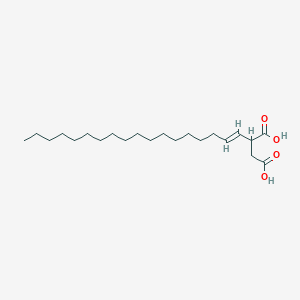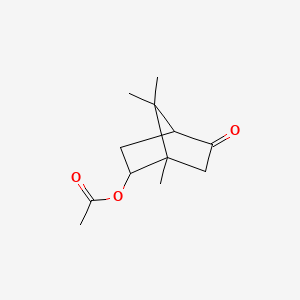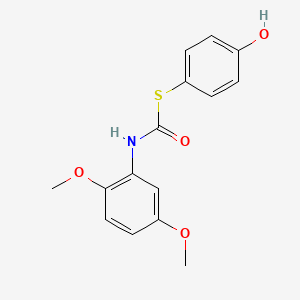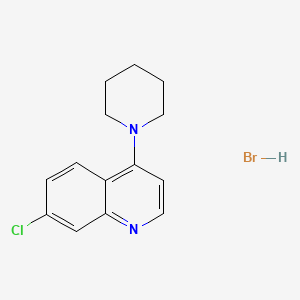
7-Chloro-4-(1-piperidinyl)quinoline hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-4-(1-piperidinyl)quinoline hydrobromide: is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities, including antimicrobial, antimalarial, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-4-(1-piperidinyl)quinoline hydrobromide typically involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with piperidine. The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the chloro position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Piperidine in dimethylformamide (DMF) with potassium carbonate as a base.
Major Products Formed:
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex quinoline derivatives. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, 7-Chloro-4-(1-piperidinyl)quinoline hydrobromide is studied for its antimicrobial and antimalarial properties. It has shown potential in inhibiting the growth of certain bacteria and parasites.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antimalarial agent. It is also studied for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: In the industrial sector, the compound is used in the development of new materials and chemicals. It is also employed in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 7-Chloro-4-(1-piperidinyl)quinoline hydrobromide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound is believed to interfere with the DNA replication process of bacteria, leading to cell death. For its antimalarial activity, the compound targets the heme detoxification pathway in the malaria parasite, preventing the parasite from neutralizing toxic heme molecules.
Comparison with Similar Compounds
- 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline dihydrobromide
- 7-Chloro-4-(4-morpholinyl)quinoline hydrobromide
- 4-(2-methyl-1-piperidinyl)-2-(2-thienyl)quinoline dihydrobromide
Comparison: While these compounds share a similar quinoline core structure, their substituents at the 4-position vary, leading to differences in their biological activities and chemical properties. For example, the presence of a piperidinyl group in 7-Chloro-4-(1-piperidinyl)quinoline hydrobromide enhances its antimicrobial activity compared to its analogs with different substituents.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure and reactivity make it a valuable intermediate in chemical synthesis, while its biological activities open up possibilities for therapeutic applications. Further research into its properties and mechanisms of action will continue to uncover new uses and benefits of this compound.
Properties
CAS No. |
853344-06-6 |
|---|---|
Molecular Formula |
C14H16BrClN2 |
Molecular Weight |
327.65 g/mol |
IUPAC Name |
7-chloro-4-piperidin-1-ylquinoline;hydrobromide |
InChI |
InChI=1S/C14H15ClN2.BrH/c15-11-4-5-12-13(10-11)16-7-6-14(12)17-8-2-1-3-9-17;/h4-7,10H,1-3,8-9H2;1H |
InChI Key |
WVDZWZALAUZKES-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=C3C=CC(=CC3=NC=C2)Cl.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



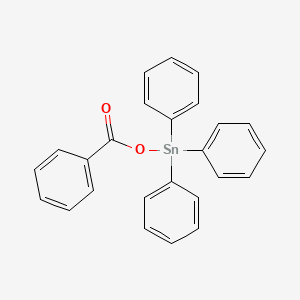
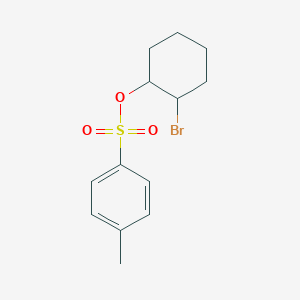

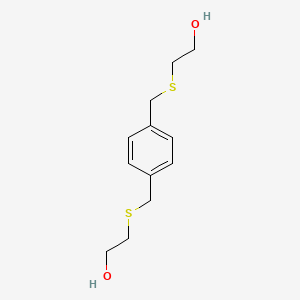
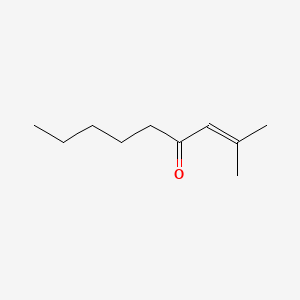
![Methyl 7-azabicyclo[4.1.0]hept-3-ene-7-carboxylate](/img/structure/B15075585.png)
